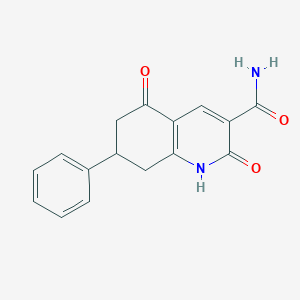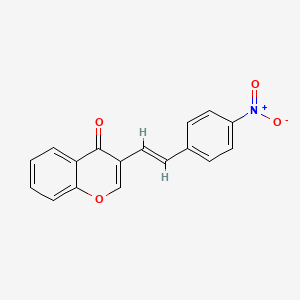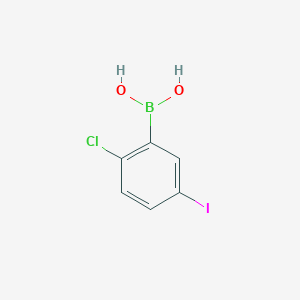
(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid is a complex organic compound that features an indole moiety, an amino group, and a pentanoic acid backbone. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the introduction of the ethylamino group, and finally the formation of the pentanoic acid moiety. Common reagents used in these steps include indole, ethylamine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of such compounds would involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pentanoic acid moiety, potentially forming alcohol derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions, where they can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, compounds with indole moieties are often studied for their potential roles in cell signaling and as neurotransmitter analogs. This compound could be investigated for its interactions with biological receptors and enzymes.
Medicine
In medicine, such compounds may be explored for their therapeutic potential. They could serve as lead compounds in the development of new drugs targeting specific pathways or diseases.
Industry
Industrially, the compound might find applications in the synthesis of specialty chemicals, pharmaceuticals, or as a research reagent.
作用機序
The mechanism of action of (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid would depend on its specific interactions with molecular targets. The indole moiety may interact with receptors or enzymes, while the amino and carboxyl groups could participate in hydrogen bonding and ionic interactions. These interactions could modulate biological pathways, leading to various effects.
類似化合物との比較
Similar Compounds
Tryptophan: An amino acid with an indole moiety, involved in protein synthesis and as a precursor to serotonin.
Serotonin: A neurotransmitter derived from tryptophan, playing a key role in mood regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C15H19N3O3 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
(2S)-5-amino-2-[2-(1H-indol-3-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19N3O3/c16-14(19)6-5-13(15(20)21)17-8-7-10-9-18-12-4-2-1-3-11(10)12/h1-4,9,13,17-18H,5-8H2,(H2,16,19)(H,20,21)/t13-/m0/s1 |
InChIキー |
PCNSOOYYRFLNFQ-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN[C@@H](CCC(=O)N)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(CCC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one](/img/structure/B11839634.png)

![6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11839643.png)

![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-](/img/structure/B11839652.png)

![Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B11839673.png)



